5-IOdo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione

Description

BenchChem offers high-quality 5-IOdo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-IOdo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O4/c1-14-4-10-3-6(9)7(12)11(5-15-2)8(10)13/h3H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQPGABOFSFEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C(=O)N(C1=O)COC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-bis(methoxymethyl)-5-iodouracil CAS number and properties

Abstract

This technical guide profiles 1,3-bis(methoxymethyl)-5-iodouracil , a critical intermediate in nucleoside chemistry and organic synthesis. While 5-iodouracil (CAS 696-07-1) is a well-characterized antimetabolite, its

Chemical Identity & Structure

This compound is the

| Property | Description |

| Compound Name | 1,3-Bis(methoxymethyl)-5-iodouracil |

| Common Abbreviation | 1,3-diMOM-5-IU |

| Parent Compound CAS | 696-07-1 (5-Iodouracil) |

| Derivative CAS | Not widely listed in commercial catalogs; typically prepared in situ. |

| Molecular Formula | |

| Molecular Weight | 326.09 g/mol |

| Structural Features | Pyrimidine core; Iodine at C-5; MOM-protection at N-1, N-3. |

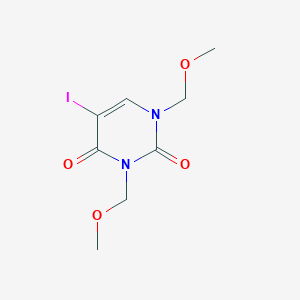

Structural Visualization

The following diagram illustrates the chemical structure and the numbering scheme critical for understanding its reactivity.

Figure 1: Structural composition of 1,3-bis(methoxymethyl)-5-iodouracil.

Physicochemical Properties[1][2][3][4][5]

The introduction of MOM groups drastically alters the physical properties of the parent 5-iodouracil, shifting it from a polar, high-melting solid to a lipophilic intermediate soluble in organic solvents.

| Property | Parent: 5-Iodouracil | Derivative: 1,3-Bis(MOM)-5-iodouracil |

| Physical State | Crystalline Solid | Viscous Oil or Low-Melting Solid |

| Melting Point | 274–276 °C (dec.) | < 100 °C (Estimated) |

| Solubility (Water) | Moderate/Low | Insoluble |

| Solubility (Organic) | Poor (DMSO/DMF only) | High (DCM, THF, EtOAc, Chloroform) |

| pKa | ~8.0 (N-3 proton) | Non-ionizable (Protected) |

| Stability | Stable | Acid-labile (MOM group removal) |

Synthesis Protocol

The synthesis involves the double

Reagents & Equipment[3][6][7][8]

-

Substrate: 5-Iodouracil (1.0 eq)

-

Reagent: Chloromethyl methyl ether (MOMCl) (2.5 eq)

-

Base: Potassium Carbonate (

) (anhydrous, 3.0 eq) or Sodium Hydride (NaH) -

Solvent: Anhydrous DMF or Acetonitrile (

) -

Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and cool under argon. Add 5-iodouracil and anhydrous

. -

Solvation: Add anhydrous DMF via syringe. Stir the suspension at

for 15 minutes to ensure deprotonation initiation. -

Alkylation: Add MOMCl dropwise over 10 minutes at

. Caution: Exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 1:1).[1] The product will have a significantly higher

than the starting material. -

Quench & Extraction: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography (

Reactivity & Applications: Lithium-Halogen Exchange

The primary utility of 1,3-bis(methoxymethyl)-5-iodouracil is as a scaffold for Lithium-Halogen Exchange . The iodine atom at C-5 is extremely labile toward organolithium reagents (

Why Protect? Unprotected 5-iodouracil possesses acidic protons at N-1 and N-3. Treatment with alkyl lithiums would result in deprotonation rather than lithiation. The MOM groups block these sites, forcing the reaction to occur at the C-I bond.

Experimental Workflow: C-5 Functionalization

The following diagram details the logic flow for generating 5-substituted uracils using this intermediate.

Figure 2: C-5 Functionalization pathway via Lithium-Halogen Exchange.

Key Reaction Parameters

-

Temperature: Strictly

is required to stabilize the lithiated intermediate and prevent decomposition (benzyne-like pathways or ring opening). -

Solvent: Anhydrous THF is critical. Ether can be used, but THF promotes better solvation of the lithium species.

-

Knochel Turbo-Grignards: Alternatively,

-PrMgCl·LiCl can be used for a milder Magnesium-Halogen exchange at temperatures ranging from

Safety & Handling

5-Iodouracil (Parent)[2][10]

-

Bioactivity: As a nucleoside analog, it can incorporate into DNA/RNA. Handle as a potential mutagen.

-

Hazards: Irritant to eyes, respiratory system, and skin.[2]

Chloromethyl Methyl Ether (MOMCl)[6]

-

Carcinogenicity: Category 1A Carcinogen . Known to cause lung cancer.

-

Volatility: Highly volatile. Must be handled in a well-ventilated fume hood.

-

Neutralization: Quench excess MOMCl with aqueous ammonia or concentrated NaOH to decompose it into methanol and formaldehyde/formate.

References

-

Chemical Identity & Parent Properties

- PubChem. 5-Iodouracil (CID 69672).

-

[Link]

-

MOM-Protection Methodology

-

Lithium-Halogen Exchange on Uracils

- General Reactivity of 5-Iodouracil: Sigma-Aldrich Product Sheet. 5-Iodouracil 98%.

Sources

- 1. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 696-07-1 CAS MSDS (5-Iodouracil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. datapdf.com [datapdf.com]

- 4. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Technical Guide: 1,3-Bis(methoxymethyl)-5-iodouracil

Executive Summary

1,3-Bis(methoxymethyl)-5-iodouracil (1,3-di(MOM)-5-iodouracil) is a critical synthetic intermediate in nucleoside chemistry and drug discovery. It serves as a "masked" lithiation precursor, enabling the regioselective functionalization of the uracil C5 position. By protecting the acidic N1 and N3 protons with methoxymethyl (MOM) groups, researchers can successfully perform lithium-halogen exchange reactions that would otherwise be quenched by the free amide protons of the parent 5-iodouracil. This guide details the physicochemical properties, synthesis, and downstream applications of this scaffold.[1]

Chemical Identity & Molecular Weight

The molecular weight of 1,3-di(MOM)-5-iodouracil is 326.09 g/mol .

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione | |

| Molecular Formula | ||

| Molecular Weight | 326.09 g/mol | Average Mass |

| Monoisotopic Mass | 325.9764 Da | |

| Parent Compound | 5-Iodouracil ( | CAS: 696-07-1 |

| Protecting Group | Methoxymethyl (MOM) ether | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DCM, THF, DMF; Insoluble in Water |

Structural Breakdown

The addition of two MOM groups (

-

Base MW (5-iodouracil): 237.98

-

Modification:

-

Net Mass Change:

-

Final MW:

Synthesis Protocol: N,N-Bis-Protection

Objective: Synthesize 1,3-di(MOM)-5-iodouracil from 5-iodouracil.

Mechanism:

Reagents & Materials[2][3][4][5][6][7][8][9][10]

-

Substrate: 5-Iodouracil (1.0 equiv)

-

Reagent: Chloromethyl methyl ether (MOMCl) (2.5 - 3.0 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) OR Potassium Carbonate ( -

Solvent: Anhydrous Dichloromethane (DCM) or DMF

-

Temperature:

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend 5-iodouracil (10 mmol, 2.38 g) in anhydrous DCM (50 mL).

-

Base Addition: Add DIPEA (30 mmol, 5.2 mL) via syringe. The suspension may clear slightly as the uracil deprotonates. Cool the mixture to

in an ice bath. -

Alkylation: Dropwise add MOMCl (25 mmol, 1.9 mL) over 10 minutes. Caution: MOMCl is a carcinogen; use strictly in a fume hood.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The product (

) is less polar than the starting material. -

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the title compound as a white solid.

Applications: The C5-Lithiation Strategy

The primary utility of 1,3-di(MOM)-5-iodouracil is its ability to undergo Lithium-Halogen Exchange . The MOM groups prevent proton quenching, allowing the formation of a stable uracilyl-lithium species at low temperatures. This species acts as a nucleophile toward aldehydes, ketones, and other electrophiles.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the parent uracil to the functionalized derivative via the lithiated intermediate.

Figure 1: Synthetic workflow for the functionalization of 5-iodouracil via MOM-protection and metallation.

Experimental Insight: Knochel-Hauser Conditions

While traditional

-

Why? The exchange rate is fast at convenient temperatures (

to -

Deprotection: After functionalization, the MOM groups can be removed using mild acid (e.g., TFA/DCM or HCl/MeOH) to restore the natural uracil hydrogen bonding face.

Critical Quality Attributes (Spectroscopy)

To validate the synthesis of 1,3-di(MOM)-5-iodouracil, look for these diagnostic signals in the

-

C6-Proton: A sharp singlet around 8.0 – 8.2 ppm . This shift is characteristic of the electron-deficient pyrimidine ring.

-

MOM Methylene (

): Two distinct singlets (or close multiplets) around 5.2 – 5.5 ppm . Because the N1 and N3 environments are different, these protons are chemically non-equivalent. -

MOM Methyl (

): Two singlets around 3.3 – 3.5 ppm . -

Absence of NH: No broad singlets >8.0 ppm (indicating complete protection).

References

-

Compound Data: National Center for Biotechnology Information. "5-Iodouracil."[2][3][4][5][6][7] PubChem Compound Summary for CID 69672. [Link]

-

MOM Protection Methodology: Berliner, M. A., & Belecki, K. (2005). "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

-

Functionalization Strategy: Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Organopalladium Chemistry for Organic Synthesis. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 3. nzdr.ru [nzdr.ru]

- 4. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]

- 5. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epdf.pub [epdf.pub]

- 7. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]

Technical Guide: 5-Iodouracil MOM Protection Strategy

Executive Summary

Objective: Synthesis of 1,3-bis(methoxymethyl)-5-iodouracil (Bis-MOM-5-IU).

Context: 5-iodouracil (5-IU) is a critical scaffold for cross-coupling (Sonogashira, Suzuki) and lithium-halogen exchange reactions. However, the acidic protons at the

Critical Deliverable: This guide details the regiochemical considerations and a robust, self-validating protocol for the bis-protection of 5-IU, ensuring the complete removal of acidic protons to facilitate downstream metallation chemistry.

Chemical Theory & Mechanism

Substrate Analysis: The 5-Iodouracil Scaffold

To design an effective protection strategy, one must understand the electronic environment of the substrate. 5-iodouracil possesses two nucleophilic nitrogen sites,

-

Acidity & Regioselectivity:

-

Position: The

-

Position: The

-

Implication: Under stoichiometric control, alkylation occurs preferentially at

. For complete protection (required for lithiation), forcing conditions (excess base/reagent) are necessary to overcome the lower acidity and nucleophilicity of

-

Position: The

Reaction Mechanism: Substitution

The reaction proceeds via a classic nucleophilic substitution mechanism.

-

Activation: The base (Sodium Hydride) irreversibly deprotonates 5-IU.

-

Electrophile Generation: Chloromethyl methyl ether (MOMCl) acts as the electrophile. Note that MOMCl can exist in equilibrium with its oxonium ion form (

) which is a potent electrophile. -

Attack: The pyrimidine nitrogen anion attacks the methylene carbon of MOMCl, displacing the chloride.

Mechanistic Pathway Visualization

The following diagram illustrates the sequential deprotonation and alkylation pathway, highlighting the transition from Mono- to Bis-protection.

Figure 1: Sequential alkylation mechanism. Note the kinetic preference for N1 alkylation followed by N3 alkylation.

Experimental Protocol: Bis-Protection of 5-Iodouracil

Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen and highly volatile. All operations must be performed in a well-ventilated fume hood. Double-gloving and full face protection are mandatory. Quench all glassware and waste with aqueous ammonia before removal from the hood.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 5-Iodouracil | Substrate | 1.0 | Dry thoroughly before use. |

| Sodium Hydride (60%) | Base | 2.5 | Excess ensures full deprotonation of N3. |

| MOM-Cl | Electrophile | 2.5 | Excess drives reaction to completion. |

| DMF (Anhydrous) | Solvent | [0.2 M] | Must be dry to prevent MOMCl hydrolysis. |

| TBAI (Optional) | Catalyst | 0.05 | Tetrabutylammonium iodide can accelerate sluggish reactions. |

Step-by-Step Methodology

Phase 1: Setup and Deprotonation

-

Apparatus Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Solvent Charge: Add anhydrous DMF (Concentration ~0.2 M relative to 5-IU).

-

Base Addition: Cool the solvent to

(ice bath). Add NaH (2.5 equiv) portion-wise. Observation: Minimal gas evolution initially. -

Substrate Addition: Add 5-iodouracil (1.0 equiv) slowly to the suspension.

-

Self-Validation: Vigorous evolution of

gas indicates successful deprotonation. The suspension may change color (often becoming clear or slightly yellow). -

Time: Stir at

for 30 minutes to ensure complete formation of the dianion.

-

Phase 2: Alkylation[1]

-

Reagent Addition: Add MOMCl (2.5 equiv) dropwise via syringe over 10 minutes.

-

Caution: Exothermic reaction. Maintain temperature

.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–12 hours.

-

Monitoring: Check TLC (See Section 3.3).

-

Phase 3: Workup & Purification

-

Quench: Cool to

. Carefully add saturated aqueous -

Extraction: Dilute with EtOAc. Wash organic layer with

( -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Bis-protected product is typically less polar than the mono-protected impurity.

Validation & QC (Self-Validating System)

| Checkpoint | Observation | Interpretation |

| TLC (Mid-Rxn) | Spot at | Conversion of polar N-H substrate to lipophilic protected species. |

| NMR ( | Appearance of two distinct singlets around | Confirms presence of two MOM groups. |

| NMR ( | Appearance of two singlets around | Confirms alkylation at two distinct Nitrogen sites. |

| NMR ( | Disappearance of broad singlets | Complete consumption of N-H protons (Success). |

Troubleshooting & Optimization

Decision Logic for Incomplete Reactions

If the reaction stalls (Mono-protection observed), follow this logic flow:

Figure 2: Troubleshooting workflow for incomplete alkylation.

Common Pitfalls

-

Hydrolysis of MOMCl: MOMCl reacts rapidly with atmospheric moisture to form formaldehyde and HCl. If your MOMCl is old or the bottle was left open, the reaction will fail. Correction: Distill MOMCl or buy fresh ampules.

-

Regioselectivity Drift: Using weak bases (e.g.,

in Acetone) often leads to mixtures of N1-mono and N1,N3-bis products. Strong bases (NaH) are preferred for bis-protection.

References

-

Acidity of Uracil Derivatives

- Joshi, A. A., et al. "Acidity of Uracil and its Derivatives." Journal of Organic Chemistry. The position is established as the primary acidic site ( ) compared to ( ).

-

Source:

-

MOM Protection Protocols

- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." 4th Ed. Wiley-Interscience. (Standard reference for MOM protection conditions using NaH/MOMCl).

-

Source:

-

Safety of Chloromethyl Methyl Ether

-

Occupational Safety and Health Administration (OSHA).[2] "Chloromethyl Methyl Ether Standard 1910.1006."

-

Source:

-

-

Synthesis of N-Alkylated Uracils

- Deng, X., et al. "Regioselective N-Alkylation of Uracils." Tetrahedron Letters.

-

Source:

Sources

An In-Depth Technical Guide to 5-Iodouracil and its N-Protected Analogue, 1,3-Bis(methoxymethyl)-5-iodouracil

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of 5-iodouracil and its N1,N3-diprotected derivative, 1,3-bis(methoxymethyl)-5-iodouracil. We will delve into their distinct chemical properties, synthesis, and applications, offering insights into the strategic rationale behind the methoxymethyl protection of the uracil scaffold.

Introduction: The Significance of 5-Iodouracil

5-Iodouracil is a halogenated derivative of uracil, a fundamental pyrimidine nucleobase.[1] The introduction of an iodine atom at the C5 position profoundly influences its biological activity, rendering it a potent antimetabolite.[1] This modification allows 5-iodouracil to interfere with nucleic acid synthesis, making it a valuable compound in the fields of oncology and virology.[1] Its ability to be incorporated into DNA makes it a tool for studying DNA-protein interactions and a potential radiosensitizer in cancer therapy.

Core Compound Profile: 5-Iodouracil

Chemical and Physical Properties

5-Iodouracil presents as a white to light yellow, fluffy powder.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₃IN₂O₂ | [1] |

| Molecular Weight | 237.98 g/mol | [1] |

| Melting Point | 274-276 °C (decomposes) | [3] |

| Solubility | Soluble in cold water. | [2] |

| Appearance | White to light yellow fluffy powder | [2] |

The presence of the N-H protons on the uracil ring contributes to its solubility in aqueous media through hydrogen bonding. However, these protons also render the molecule susceptible to a range of reactions that may not be desired when targeting modifications at other positions.

Synthesis of 5-Iodouracil

The synthesis of 5-iodouracil is typically achieved through the direct iodination of uracil. A common laboratory-scale synthesis involves the reaction of uracil with an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in a suitable solvent like acetic acid or dimethylformamide (DMF).

Experimental Protocol: Synthesis of 5-Iodouracil

-

Dissolution: Dissolve uracil in glacial acetic acid.

-

Addition of Iodinating Agent: Slowly add a solution of iodine monochloride in acetic acid to the uracil solution with stirring.

-

Reaction: Heat the reaction mixture under reflux for several hours.

-

Isolation: Cool the mixture and collect the precipitated product by filtration.

-

Purification: Wash the crude product with water and ethanol and then recrystallize from a suitable solvent to obtain pure 5-iodouracil.

Applications and Mechanism of Action

As an antimetabolite, 5-iodouracil's primary mechanism of action involves its conversion to 5-iodo-2'-deoxyuridine monophosphate (IdUMP), which then inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By blocking this pathway, 5-iodouracil disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells.

The N-Protected Analogue: 1,3-Bis(methoxymethyl)-5-iodouracil

In many synthetic applications, the acidic N-H protons of the uracil ring can interfere with desired chemical transformations, such as metal-catalyzed cross-coupling reactions at the C5-iodo position. To circumvent this, the N1 and N3 positions are often protected with a suitable protecting group. The methoxymethyl (MOM) group is a common choice for this purpose.

The Rationale for N-Protection

The introduction of MOM groups at the N1 and N3 positions of 5-iodouracil to form 1,3-bis(methoxymethyl)-5-iodouracil serves several key purposes:

-

Increased Solubility in Organic Solvents: The MOM groups increase the lipophilicity of the molecule, enhancing its solubility in a wider range of organic solvents commonly used in synthesis.

-

Prevention of Unwanted Side Reactions: By blocking the acidic N-H protons, the MOM groups prevent deprotonation and subsequent side reactions that could occur under basic conditions often employed in cross-coupling and other organometallic reactions.

-

Facilitation of Specific C5-Functionalization: With the nitrogens protected, reactions can be directed specifically to the C5-iodo position, allowing for the introduction of various functional groups through reactions like Suzuki, Sonogashira, or Heck cross-couplings.

Synthesis of 1,3-Bis(methoxymethyl)-5-iodouracil

The synthesis of 1,3-bis(methoxymethyl)-5-iodouracil involves the reaction of 5-iodouracil with a methoxymethylating agent, such as methoxymethyl chloride (MOMCl), in the presence of a base.

Experimental Protocol: Synthesis of 1,3-Bis(methoxymethyl)-5-iodouracil (General Procedure)

-

Suspension: Suspend 5-iodouracil in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or diisopropylethylamine (DIPEA), to the suspension at 0 °C to deprotonate the N1 and N3 positions.

-

Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1,3-bis(methoxymethyl)-5-iodouracil.

Comparative Analysis: 5-Iodouracil vs. 1,3-Bis(methoxymethyl)-5-iodouracil

The primary difference between these two molecules lies in the presence of the N-methoxymethyl groups, which significantly alters their chemical properties and reactivity.

| Feature | 5-Iodouracil | 1,3-Bis(methoxymethyl)-5-iodouracil |

| N-H Protons | Present at N1 and N3 | Absent (replaced by MOM groups) |

| Solubility | More soluble in polar/aqueous solvents | More soluble in nonpolar/organic solvents |

| Reactivity of N-H | Acidic protons can react with bases | N1 and N3 positions are unreactive |

| Reactivity at C5-I | Can undergo cross-coupling, but may require specific conditions to avoid N-H interference | Ideal substrate for a wide range of C-C and C-N cross-coupling reactions |

| Biological Activity | Biologically active as an antimetabolite | Biologically inactive as a prodrug; requires deprotection to release 5-iodouracil |

Structural and Reactivity Differences

The structural difference is visually represented below:

Sources

The Stability of Methoxymethyl (MOM) Protecting Groups on Uracil: A Technical Guide for Researchers

Introduction: The Role of the Methoxymethyl Group in Nucleoside Chemistry

In the intricate landscape of drug development and nucleic acid chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures and functionalities. The methoxymethyl (MOM) ether, an acetal protecting group, is a versatile tool for the temporary masking of hydroxyl and amino functionalities.[1] Its stability profile—robust under a range of basic and nucleophilic conditions yet readily cleaved under acidic treatment—renders it a valuable asset in multi-step organic synthesis.[2][3] This guide provides an in-depth exploration of the stability and application of the MOM group specifically for the protection of the imide nitrogens of uracil, a key component of ribonucleic acid (RNA). Understanding the nuances of MOM group stability on the uracil heterocycle is critical for its effective deployment in the synthesis of modified nucleosides, antiviral agents, and oligonucleotides.

Core Principles of MOM Group Stability

The stability of the MOM group is fundamentally linked to its acetal nature. It is generally stable to a wide array of reagents and conditions, making it an attractive choice for complex synthetic routes.

General Stability Profile of MOM Ethers:

| Reagent/Condition | Stability |

| pH | Stable between pH 4 and 12[2] |

| Bases | Stable to strong bases (e.g., LDA, t-BuOK) and weak bases (e.g., NEt3, Pyridine)[3] |

| Nucleophiles | Generally stable to organometallics (RLi, RMgX), enolates, and amines[3] |

| Reducing Agents | Stable to common hydride reagents (e.g., LiAlH4, NaBH4)[4] |

| Oxidizing Agents | Inert to many common oxidizing agents (e.g., KMnO4, CrO3)[3] |

The primary lability of the MOM group is its susceptibility to acidic conditions, which facilitate its cleavage. This selective deprotection is a cornerstone of its utility.

N-Methoxymethylation of Uracil: A Closer Look at Stability

While the general stability parameters of MOM-protected alcohols are well-documented, the behavior of the MOM group when attached to the nitrogen of a uracil ring presents unique considerations. The electronic environment of the pyrimidine ring influences the stability of the N-MOM bond.

Qualitative Stability Insights from Synthetic Studies

Detailed quantitative data on the pH-dependent stability of N-MOM uracil is not extensively available in the public literature. However, insights can be gleaned from synthetic studies on MOM-protected pyrimidine derivatives. In one notable study, the N-MOM group on a C-6 substituted pyrimidine was found to be stable to 5% HCl during a detritylation reaction, highlighting its robustness to moderately acidic conditions.[5] Conversely, treatment with the strong Lewis acid boron trichloride (BCl3) for debenzylation resulted in partial cleavage of the N-MOM group.[5] This suggests that while stable to some protic acids, strong Lewis acids can readily effect its removal.

This context-dependent stability is a critical consideration for synthetic planning. The choice of reagents for other transformations in the presence of an N-MOM uracil must be carefully evaluated to prevent premature deprotection.

Experimental Protocols: Protection and Deprotection of Uracil

The successful application of the MOM group in uracil chemistry hinges on reliable and efficient protocols for its introduction and removal.

Workflow for N-MOM Protection of Uracil

The protection of the imide nitrogens of uracil with a MOM group typically involves the reaction of a uracil derivative with methoxymethyl chloride (MOMCl) under basic conditions. The regioselectivity of the reaction (N-1 vs. N-3) and the degree of substitution (mono- vs. di-MOM) can be influenced by the reaction conditions and the substrate.

Caption: General workflow for the N-methoxymethylation of a uracil derivative.

Protocol 1: N-Methoxymethylation via Silylation [5]

This method involves the in-situ silylation of the uracil derivative followed by reaction with MOMCl.

-

To a solution of the dry uracil derivative (1.0 eq.) in anhydrous acetonitrile, add chlorotrimethylsilane (TMSCl, 3.0 eq.).

-

Reflux the reaction mixture for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Add methoxymethyl chloride (MOMCl, 2.5 eq.) and N,N-diisopropylethylamine ((iPr)₂EtN, 2.5 eq.).

-

Stir the reaction mixture at 50 °C for 6 hours.

-

Evaporate the solvent to dryness and purify the residue by column chromatography.

In a specific example, this method afforded a mixture of N,N-1,3-diMOM (22.4% yield), N-1-MOM (13.4% yield), and N-3-MOM (11% yield) derivatives.[5]

Protocol 2: N-Methoxymethylation using a Carbonate Base [5]

This protocol utilizes an anionic uracil intermediate generated in situ.

-

To a solution of the dry uracil derivative (1.0 eq.) and potassium carbonate (K₂CO₃, 5.0 eq.) in anhydrous dimethylformamide (DMF) at -15 °C, add methoxymethyl chloride (MOMCl, 4.0 eq.).

-

Stir the reaction mixture at room temperature overnight.

-

Evaporate the solvent in vacuo.

-

Purify the residue by column chromatography.

This method has been reported to provide N,N-1,3-diMOM (28.5% yield), N-1-MOM (12.1% yield), and N-3-MOM (15.4% yield) pyrimidine derivatives.[5]

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the MOM group proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of one of the ether oxygens activates the acetal for nucleophilic attack by water, leading to the release of the free imide, formaldehyde, and methanol.[1]

Sources

Technical Guide: Divergent Synthesis of Acyclic Nucleoside Analogues (ANAs) via 5-Iodouracil Scaffolds

Executive Summary

This guide details the synthetic utility of 5-iodouracil (5-IU) as a privileged scaffold for developing Acyclic Nucleoside Analogues (ANAs). Unlike canonical nucleosides, ANAs replace the rigid ribose ring with flexible acyclic chains, a structural modification central to blockbuster antivirals like Acyclovir and Ganciclovir.

The 5-iodouracil moiety offers a dual-functional platform:

-

N-1 Site: A nucleophilic center for attaching acyclic chains (mimicking the sugar).

-

C-5 Site: An electrophilic "handle" for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck), enabling rapid library generation for Structure-Activity Relationship (SAR) studies.

Section 1: The Strategic Scaffold

The 5-iodouracil core is electronically unique. The iodine atom at C-5 renders the ring susceptible to metal-halogen exchange and Pd(0) oxidative addition without disrupting the hydrogen-bonding face (N-3/O-4) required for viral polymerase recognition.

Retrosynthetic Logic

The synthesis of 5-substituted acyclic uracil analogues generally follows one of two pathways. Pathway A (Alkylation

Figure 1: Preferred synthetic workflow (Pathway A) prioritizing N-1 functionalization prior to C-5 diversification.

Section 2: N-1 Functionalization (The Acyclic Chain)

The critical challenge in this step is Regioselectivity . Uracil has two nucleophilic nitrogens (N-1 and N-3). Alkylation at N-3 renders the molecule biologically inactive for polymerase inhibition.

The Silyl-Hilbert-Johnson (Vorbrüggen) Method

This is the "Gold Standard" for ensuring N-1 selectivity.

-

Mechanism: Silylation (using HMDS or BSA) creates a bis-silylated intermediate. Upon treatment with a Lewis Acid (TMSOTf or SnCl₄), the transient O-silylated species directs the electrophile to N-1 due to the steric bulk and electronic deactivation at N-3.

-

Reagents: Hexamethyldisilazane (HMDS), Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Base-Mediated Alkylation

A simpler, thermodynamic approach using K₂CO₃ or Cs₂CO₃.

-

Risk: Often yields mixtures of N-1 and N-1,N-3-dialkylated products.

-

Optimization: Use of 1 equivalent of base and alkylating agent in polar aprotic solvents (DMF/DMSO) can favor N-1 mono-alkylation, but purification is often required.

Data Comparison: Alkylation Conditions

| Method | Conditions | N-1:N-3 Ratio | Yield | Notes |

| Vorbrüggen | BSA, TMSOTf, MeCN, 0°C | >95:5 | 85-92% | Requires dry conditions; highly selective. |

| Basic (K₂CO₃) | K₂CO₃, DMF, 80°C | ~70:30 | 50-65% | Simple setup; requires chromatographic separation. |

| Basic (Cs₂CO₃) | Cs₂CO₃, DMF, 25°C | ~85:15 | 70-75% | Cesium effect improves solubility and selectivity. |

Section 3: C-5 Diversification (The Iodine Handle)

Once the acyclic chain is installed (and hydroxyls protected), the C-5 iodine serves as the entry point for diversity.

Sonogashira Coupling (Alkynylation)

Reaction with terminal alkynes yields 5-alkynyluracils , known for potent anti-HSV-1 and VZV activity.

-

Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI co-catalyst.

-

Key Insight: Deoxygenation is critical. Pd(0) is sensitive to oxidation, which causes homocoupling of the alkyne (Glaser coupling) rather than the desired C-C bond formation.

Suzuki-Miyaura Coupling (Arylation)

Reaction with aryl boronic acids.

-

Utility: Used to introduce fluorescent tags or aromatic stackers to probe polymerase active sites.

-

Green Chemistry: Recent advances allow this in aqueous media using water-soluble phosphine ligands (e.g., TPPTS).

Section 4: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1-[(2-acetoxyethoxy)methyl]-5-iodouracil

Target: An acyclic scaffold protected and ready for C-5 coupling.

Reagents:

-

5-Iodouracil (10 mmol)

-

Hexamethyldisilazane (HMDS) (30 mL)

-

Ammonium Sulfate (catalytic amount)

-

(2-Acetoxyethoxy)methyl acetate (Acyclic precursor) (11 mmol)

-

TMSOTf (12 mmol)

-

Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Silylation (Activation):

-

Suspend 5-iodouracil (2.38 g, 10 mmol) in HMDS (30 mL) with a catalytic amount of (NH₄)₂SO₄.

-

Reflux under Argon for 3–4 hours until the solution becomes clear (indicates formation of bis-trimethylsilyl-5-iodouracil).

-

Evaporate excess HMDS in vacuo to yield a viscous oil. Do not expose to air/moisture.

-

-

Vorbrüggen Coupling:

-

Dissolve the silylated oil in anhydrous MeCN (50 mL).

-

Add (2-acetoxyethoxy)methyl acetate (11 mmol).

-

Cool to 0°C. Add TMSOTf (2.2 mL, 12 mmol) dropwise via syringe.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

-

Work-up & Validation:

-

Quench with saturated NaHCO₃ solution (50 mL). Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Self-Validating Check (TLC): Spot the reaction mixture against starting 5-IU. The product should move significantly higher (Rf ~0.6 in 5% MeOH/DCM) compared to 5-IU (Rf ~0.2).

-

Dry organic layer over MgSO₄ and concentrate.

-

Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

-

Protocol B: Sonogashira Coupling at C-5

Target: 5-(Phenylethynyl)-1-[(2-acetoxyethoxy)methyl]uracil

Reagents:

-

Product from Protocol A (1 mmol)

-

Phenylacetylene (1.2 mmol)

-

PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%)

-

CuI (0.1 mmol, 10 mol%)

-

Triethylamine (Et₃N) (2 mmol)

-

Anhydrous DMF (5 mL)

Step-by-Step Methodology:

-

Deoxygenation (Critical):

-

Dissolve the nucleoside analogue in DMF in a Schlenk flask.

-

Degas the solvent by bubbling Argon through it for 15 minutes.

-

-

Catalysis:

-

Add Et₃N, Phenylacetylene, PdCl₂(PPh₃)₂, and CuI under a counter-flow of Argon.

-

Seal the flask and stir at RT (or mild heat 50°C) for 4-6 hours.

-

Visual Check: The reaction often turns dark brown/black as Pd(0) forms.

-

-

Purification:

-

Dilute with EtOAc, wash with water and brine (to remove DMF and Copper salts).

-

Purify via column chromatography.

-

Validation (NMR): Look for the disappearance of the alkyne proton (singlet ~3.0 ppm) and the persistence of the C-6 uracil proton (singlet ~8.0 ppm).

-

Section 5: Therapeutic Implications & SAR

The resulting 5-substituted acyclic nucleosides mimic the natural substrate (thymidine) but act as chain terminators or competitive inhibitors of viral DNA polymerases.

-

5-Alkynyluracils: High potency against Herpes Simplex Virus (HSV-1/2) and Varicella-Zoster Virus (VZV). The rigid alkyne arm fits into a hydrophobic pocket in the viral polymerase that is absent in the host polymerase, providing selectivity (high Therapeutic Index).

-

Lipophilicity: The C-5 substituent increases lipophilicity, potentially improving passive diffusion across cell membranes compared to the parent drug.

Figure 2: Structure-Activity Relationship (SAR) logic for 5-substituted acyclic nucleosides.

References

-

Robins, M. J., & Barr, P. J. (1983). Nucleic acid related compounds. 39. Efficient conversion of 5-iodo to 5-alkynyl and derived 5-substituted uracil bases and nucleosides. The Journal of Organic Chemistry. Link

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Synthesis of Nucleosides. Organic Reactions.[1][2][3] Link

-

De Clercq, E. (2005). Antiviral activity of 5-substituted pyrimidine nucleoside analogues.[4][5][6][7][8][9] Antiviral Research. Link

-

Agrofoglio, L. A., et al. (2003). Palladium-assisted routes to nucleosides.[10][11] Chemical Reviews. Link

-

Tanaka, H., et al. (1991). Synthesis and anti-HIV activity of HEPT derivatives. Journal of Medicinal Chemistry. Link

Sources

- 1. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis and antiviral activity of novel acyclic nucleosides in the 5-alkynyl- and 6-alkylfuro[2,3-d]pyrimidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Synthesis and Regioselective N- And O-Alkylation of [research.amanote.com]

- 9. Synthesis and antiviral activity of acyclic nucleosides with a 3(S),5-dihydroxypentyl or 4(R)-methoxy-3(S),5-dihydroxypentyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed synthesis of nucleoside adducts from bay- and fjord-region diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Methodological & Application

Suzuki-Miyaura cross-coupling of N-protected 5-iodouracil

Executive Summary

This guide details the optimized workflow for the C5-arylation of uracil scaffolds via Palladium-catalyzed Suzuki-Miyaura cross-coupling. While 5-iodouracil (5-IU) offers a highly reactive electrophilic handle, its utility is frequently compromised by the acidity of the N1 and N3 protons (

This protocol establishes a robust "Protect-Couple-Deprotect" strategy. We utilize N1,N3-dibenzylation to mask acidic protons, enabling high-yield cross-coupling with diverse arylboronic acids. This method is critical for the synthesis of C5-modified nucleoside analogs, antiviral agents (e.g., BVDU analogs), and fluorescent probes.

Strategic Rationale: The "Acidic Proton" Trap

Direct coupling of unprotected 5-iodouracil is chemically fraught. Under standard basic Suzuki conditions (e.g.,

-

Catalyst Poisoning: The nitrogen anions can coordinate tightly to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.

-

Solubility Issues: Uracil salts often precipitate in non-polar organic solvents required for many ligands.

-

Side Reactions: Competitive N-arylation (Chan-Lam type) can occur.

The Solution: Masking both nitrogens with Benzyl (Bn) groups transforms the substrate into a standard aryl iodide mimic, allowing the use of standard, high-turnover catalytic systems.

Mechanism & Pathway Analysis

The reaction proceeds through the canonical Pd(0)/Pd(II) cycle.[1] However, the electron-deficient nature of the uracil ring makes the C5-I bond highly susceptible to Oxidative Addition, often faster than equivalent phenyl iodides.

Figure 1: Reaction Pathway and Catalytic Cycle

Caption: Workflow from raw 5-iodouracil to C5-arylated product, highlighting the Palladium catalytic cycle.

Experimental Protocols

Protocol A: Synthesis of N1,N3-Dibenzyl-5-iodouracil

Objective: Create a lipophilic, non-acidic electrophile.

Reagents:

-

5-Iodouracil (1.0 equiv)

-

Benzyl Bromide (2.5 equiv)

-

Potassium Carbonate (

, anhydrous, 3.0 equiv) -

Solvent: DMF (Dimethylformamide), anhydrous.

Procedure:

-

Setup: Charge a round-bottom flask with 5-iodouracil (e.g., 2.38 g, 10 mmol) and

(4.14 g, 30 mmol). Add DMF (25 mL). -

Addition: Add Benzyl Bromide (2.97 mL, 25 mmol) dropwise via syringe at room temperature.

-

Reaction: Heat the mixture to 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for 5-iodouracil (polar) should disappear, replaced by a high

spot. -

Workup (Precipitation): Cool the mixture to room temperature. Pour slowly into 150 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and wash once with cold ethanol. Dry under vacuum.

-

Expected Yield: 85-95%.

-

Validation:

NMR should show disappearance of broad NH singlets and appearance of benzylic protons (~5.1 ppm).

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at C5.

Reagents:

-

N1,N3-Dibenzyl-5-iodouracil (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0), 5 mol%) -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed).

Procedure:

-

Degassing (Critical): Sparge the 1,4-Dioxane and 2M

with Nitrogen or Argon for 15 minutes prior to use. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst. -

Assembly: In a reaction vial/flask, combine the Protected Uracil (1.0 mmol), Arylboronic acid (1.2 mmol), and

(0.05 mmol). -

Solvent Addition: Add Dioxane (10 mL) and 2M

(1.5 mL). -

Reaction: Seal the vessel and heat to 90°C (reflux) under an inert atmosphere for 4–12 hours.

-

Visual Cue: The solution often turns from yellow to dark orange/brown. A black precipitate indicates Pd aggregation (catalyst death).

-

-

Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine. Dry organic layer over

. -

Purification: Concentrate and purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Troubleshooting

Table 1: Optimization of Coupling Conditions

| Parameter | Standard Condition | Alternative (Difficult Substrates) | Impact |

| Catalyst | |||

| Base | Cesium bases (anhydrous) are stronger; useful for sterically hindered boronic acids. | ||

| Solvent | Dioxane/Water | Toluene/Ethanol/Water | Toluene systems are biphasic and can protect water-sensitive intermediates. |

| Temp | 90°C | 110°C (Microwave) | Microwave irradiation (10-30 min) drastically reduces reaction time. |

Troubleshooting Guide:

-

Problem: Dehalogenation (Product is Uracil-H instead of Uracil-Aryl).

-

Cause:

-hydride elimination or protodemetallation. -

Fix: Switch to a bidentate ligand catalyst like

. Ensure the solvent is strictly degassed.

-

-

Problem: Low Conversion.

-

Cause: Boronic acid homocoupling (Ar-Ar formation).

-

Fix: Add the boronic acid in portions or increase equivalents to 1.5-2.0.

-

-

Problem: "Black Metal" Formation.

-

Cause: Pd nanoparticles precipitating ("Pd black").

-

Fix: Add excess ligand (

) or switch to a more stable precatalyst (e.g., XPhos Pd G2).

-

References

-

Jäschke, A., et al. (2010). Suzuki–Miyaura cross-coupling with unprotected 5-IdU using phenylboronic acid.[2] ResearchGate.[3]

-

Davis, B. G., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Uracils.[2][4] RSC Publishing.[5]

-

Srivatsan, S. G., et al. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides.[4] Journal of Organic Chemistry.

-

Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background). NobelPrize.org.

-

MDPI Molecules. (2011). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents.[6] MDPI.

Sources

- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Original access to 5-aryluracils from 5-iodo-2′-deoxyuridine via a microwave assisted Suzuki-Miyaura cross-coupling/deglycosylation sequence in pure water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 5-Substituted Uracils via 1,3-Bis(methoxymethyl)-5-iodouracil

Introduction: The Significance of 5-Substituted Uracils in Modern Drug Discovery

The uracil scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Modification at the 5-position of the pyrimidine ring has proven to be a particularly fruitful strategy for the development of novel drugs with a wide spectrum of biological activities.[1][2] These compounds are integral to the treatment of viral infections and various cancers.[1][2] For instance, 5-fluorouracil is a widely used chemotherapeutic agent, while derivatives such as Zidovudine (AZT) are pivotal in antiretroviral therapies.[2] The introduction of aryl, heteroaryl, alkynyl, and other functionalities at this position can significantly modulate the biological activity, target specificity, and pharmacokinetic properties of the parent molecule.[1][3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse array of 5-substituted uracils, leveraging the highly versatile and reactive intermediate, 1,3-bis(methoxymethyl)-5-iodouracil .

Strategic Approach: The Utility of 1,3-Bis(methoxymethyl)-5-iodouracil

The direct functionalization of uracil at the 5-position can be challenging due to the presence of two acidic N-H protons, which can interfere with many organometallic reactions. To circumvent this, the uracil ring is first protected at the N1 and N3 positions. The methoxymethyl (MOM) group is an ideal choice for this purpose due to its ease of introduction and subsequent mild cleavage under acidic conditions.

The introduction of an iodine atom at the 5-position transforms the protected uracil into a versatile building block for various palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions such as Suzuki-Miyaura, Sonogashira-Hagihara, Stille, and Heck couplings. This strategy allows for the efficient and modular construction of a library of 5-substituted uracils with a wide range of functionalities.

Experimental Workflows and Protocols

Workflow Overview

The overall synthetic strategy is a three-step process:

-

Protection and Iodination: Synthesis of the key intermediate, 1,3-bis(methoxymethyl)-5-iodouracil.

-

Palladium-Catalyzed Cross-Coupling: Introduction of the desired substituent at the 5-position.

-

Deprotection: Removal of the MOM protecting groups to yield the final 5-substituted uracil.

Protocol 1: Synthesis of 1,3-Bis(methoxymethyl)-5-iodouracil

This protocol details the preparation of the key intermediate from uracil.

Materials:

-

Uracil

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Iodine (I₂)

-

Cerium(IV) ammonium nitrate (CAN)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

N1,N3-Protection:

-

To a stirred suspension of uracil (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (2.5 eq).

-

Slowly add MOM-Cl (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford 1,3-bis(methoxymethyl)uracil.

-

-

C5-Iodination:

-

Dissolve the 1,3-bis(methoxymethyl)uracil (1.0 eq) in ACN.

-

Add iodine (1.2 eq) and cerium(IV) ammonium nitrate (1.2 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (Hexanes/EtOAc gradient) to yield 1,3-bis(methoxymethyl)-5-iodouracil as a white solid.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl/Heteroaryluracils

This protocol describes the palladium-catalyzed coupling of 1,3-bis(methoxymethyl)-5-iodouracil with various aryl and heteroaryl boronic acids.[4][5][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Synthesis and properties of 6-alkynyl-5-aryluracils [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision C-5 Functionalization of Uracil via MOM-Protected Intermediates

This Application Note is designed for researchers and medicinal chemists requiring a robust, high-fidelity protocol for the C-5 functionalization of uracil.[1] It synthesizes established organic methodology with practical, field-proven optimization strategies.[1]

Part 1: Executive Summary & Strategic Rationale

The Challenge: Uracil Functionalization

Functionalizing the C-5 position of uracil is a cornerstone in the synthesis of antiviral nucleoside analogs (e.g., BVDU, Idoxuridine) and antineoplastic agents (e.g., 5-FU derivatives).[2][3] However, direct functionalization is plagued by three primary issues:

-

Solubility: Free uracil is poorly soluble in most organic solvents suitable for transition-metal catalysis.[1]

-

N-Poisoning: Free N1/N3 amide protons can poison sensitive Palladium (Pd) catalysts and interfere with base-mediated mechanisms.[1]

-

Regiocontrol: Electrophilic attack can compete between N1, N3, and C-5; conversely, direct lithiation of N-protected uracils typically favors the C-6 position (ortho-lithiation directed by the carbonyls), making C-5 access difficult via direct metalation.[1]

The Solution: The MOM-Protection Strategy

The Methoxymethyl (MOM) group offers a superior tactical advantage over Benzyl (Bn) or PMB groups for C-5 functionalization:

-

Steric Profile: MOM is compact, minimizing steric clash during sterically demanding cross-couplings (e.g., Suzuki-Miyaura with ortho-substituted boronic acids).[1][3]

-

Electronic Influence: It effectively masks the amide protons, rendering the pyrimidine ring compatible with strong bases (e.g., NaOtBu, K2CO3) used in cross-coupling.

-

Orthogonal Stability: Unlike Benzyl groups, MOM is stable to hydrogenolysis conditions, allowing reduction of C-5 alkenes/alkynes without accidental deprotection.[1][3] It is cleaved specifically under mild acidic conditions.

Part 2: Strategic Workflow Visualization

The following diagram outlines the decision logic and workflow for accessing C-5 substituted uracils.

Figure 1: Strategic workflow for C-5 functionalization. Path A is preferred for higher overall yields and operational simplicity.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold

Target: 1,3-Bis(methoxymethyl)-5-iodouracil Rationale: Starting with 5-iodouracil is more efficient than iodinating the protected uracil later.[1] The iodine atom at C-5 is the "handle" for all subsequent Pd-catalyzed reactions.[1]

Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen and volatile lachrymator.[3] All operations must be performed in a well-ventilated fume hood wearing appropriate PPE (double nitrile gloves, face shield).[1]

Protocol A: MOM Protection of 5-Iodouracil

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the flask with 5-Iodouracil (10.0 mmol, 2.38 g) and anhydrous Dichloromethane (DCM) (50 mL). The starting material will be a suspension.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (40.0 mmol, 7.0 mL) via syringe. Cool the mixture to 0 °C in an ice bath.

-

Protection: Add MOMCl (30.0 mmol, 2.3 mL) dropwise over 10 minutes.

-

Expert Tip: The suspension typically clears to a homogeneous solution as the reaction proceeds, indicating successful N-alkylation.[3]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Workup: Quench with saturated aqueous NaHCO3 (50 mL). Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with water and brine. Dry over Na2SO4.[4][5]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient: 0% → 30% EtOAc in Hexanes).

-

Expected Yield: 85–95% (White crystalline solid).[3]

Phase 2: The Functionalization Engine (Cross-Coupling)

Choose the coupling method based on your desired C-5 substituent.[3]

Protocol B: Suzuki-Miyaura Coupling (For Aryl/Alkyl Groups)

Mechanism: Pd(0) mediated cycle involving Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]

| Reagent | Equivalents | Role |

| 1,3-diMOM-5-iodouracil | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.5 | Nucleophile |

| Pd(PPh3)4 | 0.05 (5 mol%) | Catalyst |

| Na2CO3 (2M aq) | 3.0 | Base |

| DME / Water (4:1) | 0.2 M | Solvent System |

-

Degassing: In a Schlenk tube, combine the uracil scaffold, boronic acid, and solvent. Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction.

-

Catalyst: Add Pd(PPh3)4 quickly under an Argon counter-flow. Seal the tube.

-

Heating: Heat to 80–90 °C for 4–12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water/brine.

-

Purification: Silica gel chromatography.

Protocol C: Sonogashira Coupling (For Alkynyl Groups)

Mechanism: Copper-co-catalyzed coupling of terminal alkynes.[1]

| Reagent | Equivalents | Role |

| 1,3-diMOM-5-iodouracil | 1.0 | Electrophile |

| Terminal Alkyne | 1.2 | Nucleophile |

| PdCl2(PPh3)2 | 0.05 | Catalyst |

| CuI | 0.10 | Co-catalyst |

| Et3N | 3.0 | Base |

| THF or DMF | 0.2 M | Solvent |

-

Procedure: Dissolve uracil scaffold and alkyne in dry THF/Et3N. Degas.

-

Add Catalysts: Add Pd source and CuI.

-

Reaction: Stir at RT (or 50 °C for sluggish substrates) for 6–24 hours.

-

Expert Tip: If the reaction turns black immediately, your solvent may be wet or oxygenated.[3] A gradual color change to dark brown is normal.

-

Phase 3: Global Deprotection

Objective: Remove both MOM groups to restore the uracil core.

Protocol D: Acidic Hydrolysis

-

Dissolution: Dissolve the functionalized intermediate (1.0 mmol) in Methanol (10 mL).

-

Acidification: Add 6M HCl (2 mL) or conc. HCl (0.5 mL).

-

Reflux: Heat to 60 °C for 2–4 hours.

-

Monitoring: MOM groups usually cleave sequentially. Look for the disappearance of the mono-MOM intermediate on TLC.

-

-

Workup: Concentrate to dryness. The product often precipitates. Wash with cold ether or recrystallize from EtOH/Water.

Part 4: Troubleshooting & Optimization Guide

| Problem | Probable Cause | Solution |

| Low Yield in MOM Protection | Incomplete deprotonation or wet reagents.[1] | Ensure DIPEA is dry. Switch to NaH (1.1 eq) in THF at 0°C for stronger deprotonation if DIPEA fails (rare for uracil). |

| Regioselectivity Issues (C-6) | Direct lithiation attempted on MOM-uracil. | Stop. Direct lithiation of N-protected uracil goes to C-6.[1] Use the 5-iodo precursor strategy (Path A) for C-5 access.[1] |

| Homocoupling of Alkyne | Oxygen presence in Sonogashira. | Rigorous degassing is mandatory. Add the alkyne slowly via syringe pump if homocoupling persists. |

| Catalyst Poisoning | Free NH groups remaining. | Ensure 100% bis-protection (N1, N3) before attempting coupling.[3] Monoprotected uracils can chelate Pd. |

| Incomplete Deprotection | Acid too weak or time too short. | Switch to TFA/DCM (1:1) at RT or heat the HCl/MeOH mixture longer. |

Part 5: References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[3] (2014). Wiley.[7] (Definitive source for MOM protection/deprotection stability data).

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N., & Suzuki, A.[3] (1995). Chemical Reviews, 95(7), 2457-2483. (Foundational review for Suzuki coupling mechanism).

-

Sonogashira Coupling in the Synthesis of Modified Uracil Peptide Nucleic Acid. Hudson, R. H. E., et al.[3] (2002).[3] Tetrahedron Letters, 43(8), 1381-1386. (Specific protocol for 5-iodouracil coupling).

-

Regioselective Direct C-H Arylations of Protected Uracils. Čerňová, M., et al.[3] (2011). Journal of Organic Chemistry, 76(13), 5309-5319. (Discusses C-5 vs C-6 selectivity challenges).

-

Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines. Kierzek, R., et al.[3] (2003). Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1231-1233.[1][3] (Protocol for N-protection of nucleobases).

Sources

- 1. Multiple pathways in the synthesis of new annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (emivirine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jppres.com [jppres.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Heck reaction protocols using 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione

Application Note: AN-2026-URC Heck Cross-Coupling Protocols for 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione

Introduction & Chemical Context

The functionalization of the C-5 position of pyrimidine nucleobases is a critical step in the synthesis of antiviral agents (e.g., BVDU, IDU) and anticancer nucleotides. While direct lithiation is often regioselective for C-6, Palladium-catalyzed Heck cross-coupling provides the most robust access to C-5 alkenyl derivatives.

Why 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione? Unprotected 5-iodouracil suffers from poor solubility in organic solvents and possesses acidic N-H protons (N1/N3) that can poison palladium catalysts or lead to competitive N-alkylation.

-

Solubility: The methoxymethyl (MOM) protecting groups render the molecule highly soluble in standard coupling solvents (DMF, CH3CN, THF).

-

Catalyst Stability: Capping N1 and N3 prevents the formation of insoluble Pd-uracilate complexes, significantly increasing Turnover Number (TON).

-

Reactivity: The C-5 iodine is an excellent leaving group, facilitating rapid oxidative addition even with mild catalytic systems.

Mechanistic Pathway

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. Due to the electron-deficient nature of the uracil ring, the oxidative addition step is generally fast. The regioselectivity is governed by steric factors during the migratory insertion step, overwhelmingly favoring the trans-alkene (E-isomer) product.

Figure 1: Catalytic cycle for the C-5 functionalization of protected uracil. The cycle emphasizes the regeneration of Pd(0) via base-mediated reductive elimination.

Experimental Protocols

Protocol A: Standard Thermal Coupling (General Purpose)

Recommended for: Acrylates, Styrenes, and thermally stable alkenes.

Reagents:

-

Substrate: 5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione (1.0 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv / 5 mol%)

-

Ligand: Triphenylphosphine [PPh₃] (0.10 equiv / 10 mol%)

-

Base: Triethylamine [Et₃N] (2.0 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 10 minutes.

-

Charging: Add the substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) to the flask against a counter-flow of inert gas.

-

Expert Note: Premixing Pd(OAc)₂ and PPh₃ in a small amount of solvent for 5 minutes before adding the substrate can ensure formation of the active Pd(PPh₃)₂ species.

-

-

Solvent Addition: Add anhydrous DMF via syringe. Stir until solids are dissolved.

-

Activation: Add the alkene (1.5 – 2.0 equiv) followed by Et₃N (2.0 equiv).

-

Reaction: Heat the mixture to 80°C . Monitor via TLC (typically 30% EtOAc in Hexanes) or HPLC.

-

Checkpoint: The reaction usually turns black (Pd precipitation) if the catalyst dies prematurely. A dark brown/amber solution is ideal.

-

-

Workup: Once conversion is >95% (typically 4-12 hours), cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Protocol B: Jeffery Conditions (Phase-Transfer)

Recommended for: Volatile alkenes, temperature-sensitive substrates, or sluggish reactions.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Additive: Tetrabutylammonium Chloride (TBAC) or Bromide (TBAB) (1.0 equiv)

-

Base: Sodium Bicarbonate [NaHCO₃] (2.5 equiv)

-

Solvent: DMF (0.2 M)

Methodology Differences:

-

Ligand-Free: No phosphine ligand is required.[1][2] The quaternary ammonium salt stabilizes the "naked" Pd nanoparticles.

-

Temperature: Reaction can often proceed at 50-60°C , reducing thermal degradation.

-

Procedure: Combine all solid reagents (Substrate, Pd, Base, TBAC). Add DMF and Alkene. Stir vigorously.

-

Expert Note: Solid bases like NaHCO₃ require efficient stirring to maintain the heterogeneous interface.

-

Representative Data & Performance

The following table summarizes expected yields based on the electronic nature of the coupling partner when using Protocol A .

| Coupling Partner (Alkene) | Electronic Nature | Reaction Time (h) | Typical Yield (%) | Regioselectivity (E:Z) |

| Methyl Acrylate | Electron-Deficient | 4 - 6 | 92 - 96% | > 99:1 |

| Styrene | Neutral/Conjugated | 8 - 12 | 85 - 90% | > 95:5 |

| Acrylonitrile | Electron-Deficient | 4 - 6 | 88 - 94% | > 98:2 |

| 1-Octene | Electron-Rich (Aliphatic) | 24 - 48 | 40 - 60%* | Mix of isomers |

*Note: Aliphatic terminal alkenes often require Protocol B or the addition of Ag salts to suppress double-bond migration.

Troubleshooting & Optimization

Issue: Palladium Black Formation (Early Catalyst Death)

-

Cause: Instability of the Pd(0) species, often due to insufficient ligand concentration or oxygen leakage.

-

Solution: Increase Ligand:Pd ratio to 4:1. Ensure rigorous degassing of DMF (freeze-pump-thaw is preferred for scale-up).

Issue: Low Conversion with Electron-Rich Alkenes (e.g., Vinyl Ethers)

-

Cause: Slow migratory insertion.

-

Solution: Switch to Protocol B (Jeffery conditions). The presence of halide ions (Cl/Br from TBA salts) can stabilize anionic Pd intermediates and accelerate the cycle. Alternatively, use a bidentate ligand like dppp.

Issue: Difficulty Removing MOM Groups Post-Reaction

-

Context: After the Heck reaction, the MOM groups must often be removed to yield the active nucleoside base.

-

Protocol: Treat the purified product with 6M HCl in MeOH (1:1) at 60°C for 2 hours.

-

Warning: Ensure the newly formed C-5 double bond is stable to acid. If not, use BBr₃ in DCM at -78°C.

References

-

Agrofoglio, L., et al. (2003). "Palladium-Assisted Routes to Nucleosides." Chemical Reviews, 103(5), 1875-1916.

-

Liang, Y., et al. (2014).[1] "Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides." The Journal of Organic Chemistry, 79(9), 4094-4103.[1]

-

Jeffery, T. (1984).[3] "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 26(22), 2667-2670.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000).[4] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066.

Sources

procedure for synthesizing 1,3-bis(methoxymethyl)-5-iodouracil from 5-iodouracil

Application Note: High-Efficiency Synthesis of 1,3-Bis(methoxymethyl)-5-iodouracil

Executive Summary

This application note details the protocol for the synthesis of 1,3-bis(methoxymethyl)-5-iodouracil from 5-iodouracil . This transformation is a critical step in the development of acyclic nucleoside phosphonates and lithiation substrates for cross-coupling reactions. The protocol utilizes a base-mediated nucleophilic substitution (

Key Advantages of this Protocol:

-

Regioselectivity: Achieves complete bis-alkylation, avoiding

-mono-alkylated byproducts. -

Scalability: Designed for milligram to multi-gram scale synthesis.

-

Safety Optimization: Includes specific handling procedures for chloromethyl methyl ether (MOMCl), a regulated carcinogen.

Safety Directive: Handling MOMCl

CRITICAL WARNING: Chloromethyl methyl ether (MOMCl) is a potent alkylating agent and a known human carcinogen (OSHA Regulated).

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A full-face respirator is recommended if the hood sash must be raised significantly.

-

Quenching: Residual MOMCl must be destroyed by reaction with aqueous ammonia or concentrated sodium hydroxide before disposal. Do not dispose of unquenched reaction mixtures into general waste.

Reaction Mechanism & Logic

The synthesis proceeds via a classic Williamson Ether Synthesis type mechanism (specifically N-alkylation).

-

Deprotonation: 5-Iodouracil contains two acidic protons. The

-H (pKa ~9.5) and -

Nucleophilic Attack: The resulting pyrimidine dianion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl methyl ether (MOMCl).

-

Solvent Choice: DMF (N,N-Dimethylformamide) is selected as the solvent. As a polar aprotic solvent, it effectively solvates the cation (

), leaving the uracil anions "naked" and highly reactive for the

Reaction Scheme:

Figure 1: Reaction scheme for the bis-protection of 5-iodouracil.[1][2]

Materials & Equipment

| Reagent | Purity/Grade | Role | CAS No. |

| 5-Iodouracil | >98% | Substrate | 696-07-1 |

| Chloromethyl methyl ether (MOMCl) | Tech Grade | Electrophile | 107-30-2 |

| Potassium Carbonate ( | Anhydrous, Granular | Base | 584-08-7 |

| N,N-Dimethylformamide (DMF) | Anhydrous (Sure/Seal™) | Solvent | 68-12-2 |

| Ethyl Acetate | ACS Grade | Extraction | 141-78-6 |

| Ammonium Chloride ( | Saturated Aq. Soln. | Quench | 12125-02-9 |

Equipment:

-

Round-bottom flask (oven-dried).

-

Addition funnel (pressure-equalizing) or syringe pump.

-

Inert gas line (Nitrogen or Argon).

-

Rotary Evaporator with base trap.

Experimental Protocol

Step 1: Reaction Setup

-

Drying: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with Argon.

-

Dissolution: Charge the flask with 5-Iodouracil (2.38 g, 10.0 mmol) and Anhydrous

(4.14 g, 30.0 mmol, 3.0 equiv) . -

Solvation: Add Anhydrous DMF (25 mL) via syringe. Stir the resulting white suspension vigorously at room temperature for 15 minutes to ensure partial deprotonation.

-

Cooling: Place the reaction flask in an ice-water bath (

).

Step 2: Addition of Electrophile

-

Addition: Using a gas-tight syringe, add MOMCl (2.28 mL, 30.0 mmol, 3.0 equiv) dropwise over 10 minutes.

-

Note: The reaction is exothermic. Control addition rate to maintain internal temperature

.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours .

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1). The starting material (

) should disappear, and a higher running spot (

-

Step 3: Workup & Quenching

-

Quench: Cool the mixture back to

. Carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous-

Why: This neutralizes excess carbonate and hydrolyzes any unreacted MOMCl safely.

-

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 40 mL) .

-

Washing: Wash the combined organic layers with:

-

Water (2 x 30 mL) – Critical to remove DMF.

-

Brine (1 x 30 mL).

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crude Analysis: The crude residue is typically a pale yellow oil or low-melting solid.

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Gradient from 100% Hexane to 30% EtOAc/Hexane.

-

Yield: Expected yield is 85–92% .

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Characterization Data

The product should be characterized to confirm the bis-alkylation pattern (absence of N-H signals).

| Technique | Expected Signals / Value | Interpretation |

| Physical State | White crystalline solid or colorless oil | |

| H-6 proton (Deshielded by Iodine). | ||

| Carbonyl carbons (C2, C4). | ||

| C6 (Alkene CH). | ||

| MOM Methylene carbons. | ||

| C5-I (Shielded by heavy atom). | ||

| Methoxy carbons. |

Troubleshooting & Optimization

-

Problem: Incomplete Reaction (Mono-alkylation).

-

Cause: Insufficient base or old MOMCl (hydrolyzed).

-

Solution: Add 0.1 eq of TBAI (Tetrabutylammonium iodide) . The iodide acts as a nucleophilic catalyst, converting MOMCl to the more reactive MOM-I in situ.

-

-

Problem: Product stuck in DMF.

-

Cause: DMF is miscible with water and can retain organic compounds.

-

Solution: Increase the number of water washes during workup or use LiCl (5% aq) to help partition the DMF into the aqueous phase.

-

-

Problem: O-Alkylation.

-

Insight: While N-alkylation is favored for uracils under these conditions, trace O-alkylation (at C2 or C4 carbonyls) is possible. These byproducts typically have very different

values and are easily separated by column chromatography.

-

References

-

Berliner, M. A., & Belecki, K. (2005).[5][6] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry, 70(23), 9618–9621.

- Context: Provides method for in-situ generation of MOMCl if commercial source is unavailable.

- Danel, K., Larsen, E., & Pedersen, E. B. (1997). "Synthesis of Acyclic Nucleoside Analogs." Synthesis, 1997(8), 959-964.

- Jain, K. S., et al. (2002). "Recent Advances in the Chemistry of 5-Halouracils." Current Science, 83(11).

-

OSHA Standard 1910.1003. "13 Carcinogens (4-Nitrobiphenyl, etc.)." Occupational Safety and Health Administration.

-

Context: Safety regulations regarding Chloromethyl methyl ether.[5]

-

Sources